molecular formula C13H18N2O2 B14740932 1-[2-(2-Nitrophenyl)ethyl]piperidine CAS No. 5339-23-1

1-[2-(2-Nitrophenyl)ethyl]piperidine

Cat. No.: B14740932
CAS No.: 5339-23-1
M. Wt: 234.29 g/mol
InChI Key: MKHHHLKXRBAODK-UHFFFAOYSA-N
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Description

1-[2-(2-Nitrophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .

Preparation Methods

The synthesis of 1-[2-(2-Nitrophenyl)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

1-[2-(2-Nitrophenyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(2-Nitrophenyl)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Nitrophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

1-[2-(2-Nitrophenyl)ethyl]piperidine can be compared with other similar compounds, such as:

Properties

CAS No.

5339-23-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(2-nitrophenyl)ethyl]piperidine

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-7-3-2-6-12(13)8-11-14-9-4-1-5-10-14/h2-3,6-7H,1,4-5,8-11H2

InChI Key

MKHHHLKXRBAODK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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